molecular formula C24H30N6O4 B11618727 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618727
M. Wt: 466.5 g/mol
InChI Key: MSEQVXGVIQAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

  • Formation of the Tricyclic Core: : The tricyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable precursor, such as a substituted benzene or pyridine derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Introduction of Functional Groups: : The oxolan-2-yl and morpholin-4-yl groups are introduced through nucleophilic substitution reactions. For example, the oxolan-2-yl group can be added using oxirane derivatives under basic conditions, while the morpholin-4-yl group can be introduced using morpholine and a suitable leaving group.

  • Final Assembly: : The final compound is assembled by coupling the intermediate products using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imino and oxolan-2-yl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The morpholin-4-yl and oxolan-2-yl groups can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and sulfonates are commonly used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, sulfonates, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic biological substrates.

Medicine

Medically, this compound shows potential as a therapeutic agent. Its tricyclic structure is reminiscent of many pharmacologically active compounds, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, high-molecular-weight structures.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-13-methyl-N-[2-(piperidin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-13-methyl-N-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and tricyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C24H30N6O4

Molecular Weight

466.5 g/mol

IUPAC Name

6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H30N6O4/c1-16-4-5-20-27-22-19(24(32)29(20)14-16)13-18(21(25)30(22)15-17-3-2-10-34-17)23(31)26-6-7-28-8-11-33-12-9-28/h4-5,13-14,17,25H,2-3,6-12,15H2,1H3,(H,26,31)

InChI Key

MSEQVXGVIQAYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCN5CCOCC5)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.